molecular formula C9H6ClF3N2O4 B1520312 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate CAS No. 1235439-39-0

2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate

Cat. No.: B1520312
CAS No.: 1235439-39-0
M. Wt: 298.6 g/mol
InChI Key: OYRSBPWZLVBSIW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is a chemical compound characterized by its trifluoroethyl group and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2,2,2-trifluoroethanol and N-(2-chloro-4-nitrophenyl)isocyanate under anhydrous conditions. The reaction typically requires a catalyst such as triethylamine and is conducted at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors with precise temperature control and continuous monitoring of reaction parameters to ensure product consistency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo further oxidation under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron in acidic medium.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

  • Substitution: Nucleophiles such as sodium methoxide, reaction conditions involving high temperatures.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: Research has explored its potential as a bioactive molecule, investigating its effects on biological systems and its possible use in drug development.

Medicine: The compound's derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for further medicinal research.

Industry: In the chemical industry, it serves as a building block for the synthesis of various fluorinated compounds, which are valuable in material science and other industrial applications.

Mechanism of Action

The exact mechanism by which 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate exerts its effects depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoroethyl group can enhance the compound's binding affinity and metabolic stability, while the nitro group can participate in redox reactions within biological systems.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

  • 2-Chloro-N-(2,2,2-trifluoroethyl)benzamide

  • 2-Chloro-N-(2,2,2-trifluoroethyl)aniline

Uniqueness: 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSBPWZLVBSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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